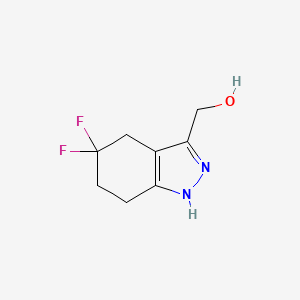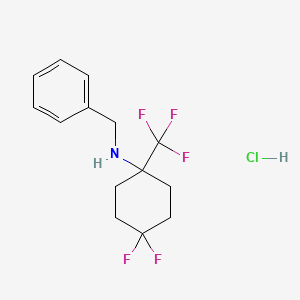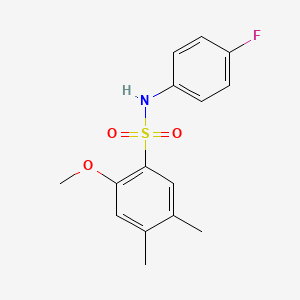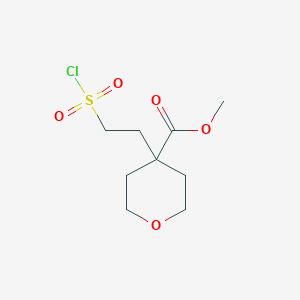
4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid, also known as MMV390048, is a chemical compound that has gained attention in the field of scientific research due to its potential as an antimalarial drug. This compound belongs to the family of pyrimidinecarboxylic acids and has a molecular formula of C15H17N3O4. In
作用機序
4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid targets the Plasmodium proteasome, which is a complex of enzymes that degrade proteins in the parasite. The proteasome is essential for the survival of the parasite, and inhibition of this enzyme leads to the accumulation of toxic proteins, ultimately resulting in the death of the parasite. 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid binds to a specific site on the proteasome, leading to its inhibition and subsequent death of the parasite.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been shown to have low toxicity in vitro, which is a promising characteristic for the development of new antimalarial drugs. In vivo studies have shown that the compound has good pharmacokinetic properties and is well-tolerated in animals. 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid has also been shown to have a long half-life, which is desirable for the treatment of malaria.
実験室実験の利点と制限
One of the advantages of using 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid in lab experiments is its potency against drug-resistant strains of the Plasmodium parasite. This makes it a potential candidate for the development of new antimalarial drugs. However, one limitation of using 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more preclinical studies to fully understand the mechanism of action and potential side effects of 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid. Additionally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans. If successful, 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid could become a valuable tool in the fight against malaria.
合成法
The synthesis of 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate to form a pyrimidine ring. The resulting product is then reacted with morpholine and chloroacetic acid to form the final product, 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid has been extensively studied for its potential as an antimalarial drug. Malaria is a life-threatening disease caused by the Plasmodium parasite, and it affects millions of people worldwide. 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid has shown promising results in preclinical studies as a potent antimalarial agent with a unique mechanism of action. It targets the Plasmodium proteasome, which is essential for the survival of the parasite. 4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid has also shown activity against drug-resistant strains of the parasite, making it a potential candidate for the development of new antimalarial drugs.
特性
IUPAC Name |
4-(3-methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-4-2-3-11(9-12)14-13(15(20)21)10-17-16(18-14)19-5-7-23-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJIJZLHNPCPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2-morpholino-5-pyrimidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2726573.png)

![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)
![3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2726580.png)

![5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726582.png)
![Methyl 4-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B2726584.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726587.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate](/img/structure/B2726589.png)



